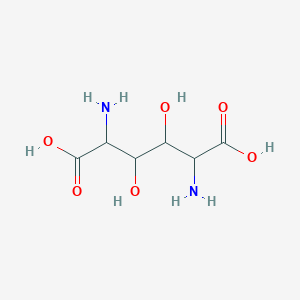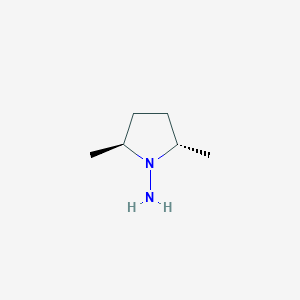
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with a pyrrolidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of two methyl groups and an amine group in a specific stereochemical configuration makes it a valuable building block for synthesizing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic asymmetric hydrogenation of pyrrolidine derivatives. This process often employs chiral catalysts to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of catalysts and reaction conditions is crucial to ensure the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Regeneration of the amine from imines.
Substitution: Formation of N-substituted pyrrolidines.
Scientific Research Applications
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a chiral ligand, modulating the activity of enzymes or receptors through stereospecific interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-Dimethylpyrrolidine: Lacks the amine group but has a similar stereochemical configuration.
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine: The enantiomer of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine.
(2S,5S)-2,5-Dimethylpyrrolidin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral ligand or building block distinguishes it from other similar compounds, providing specific advantages in the synthesis of enantiomerically pure products.
Properties
CAS No. |
62617-71-4 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
JAOYAXFZIAGXFI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1N)C |
Canonical SMILES |
CC1CCC(N1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
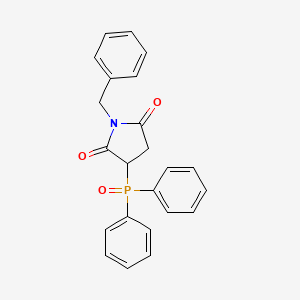
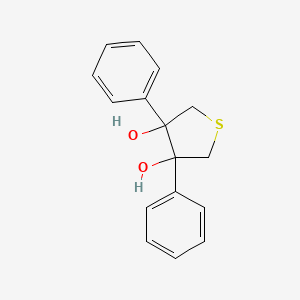


![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
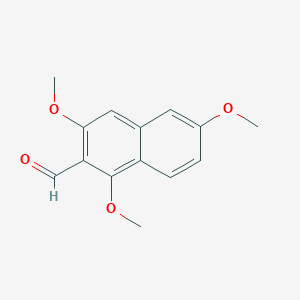
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
